2-(5-Fluoro-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Fluoro-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluoro-2-(methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: The reaction is typically carried out under mild conditions, with temperatures ranging from 50°C to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
2-(5-Fluoro-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:
Chemistry: Used in the synthesis of biaryl compounds through Suzuki–Miyaura coupling.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxyphenylboronic acid
- 5-Fluoro-2-isopropoxyphenylboronic acid
- 5-Fluoro-2-methylbenzeneboronic acid
Uniqueness
2-(5-Fluoro-2-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity under mild conditions, making it highly suitable for Suzuki–Miyaura coupling reactions. Its methoxymethyl group provides additional stability and functional group compatibility, enhancing its utility in complex organic synthesis .
Properties
Molecular Formula |
C14H20BFO3 |
---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-[5-fluoro-2-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)12-8-11(16)7-6-10(12)9-17-5/h6-8H,9H2,1-5H3 |
InChI Key |
CJLDGODGASRYMY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)COC |
Origin of Product |
United States |
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